2-(Cyclopropanesulfonyl)acetonitrile

Physical state Liquid handling Formulation compatibility

2-(Cyclopropanesulfonyl)acetonitrile (CAS 1349716-02-4, molecular formula C₅H₇NO₂S, MW 145.18) is a bifunctional small-molecule building block bearing a cyclopropanesulfonyl group geminal to a nitrile moiety. It is classified by suppliers as a versatile scaffold for medicinal chemistry and agrochemical synthesis, appearing as a liquid at ambient temperature.

Molecular Formula C5H7NO2S
Molecular Weight 145.18 g/mol
CAS No. 1349716-02-4
Cat. No. B1526272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopropanesulfonyl)acetonitrile
CAS1349716-02-4
Molecular FormulaC5H7NO2S
Molecular Weight145.18 g/mol
Structural Identifiers
SMILESC1CC1S(=O)(=O)CC#N
InChIInChI=1S/C5H7NO2S/c6-3-4-9(7,8)5-1-2-5/h5H,1-2,4H2
InChIKeyVCXXULKHKGKURQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Cyclopropanesulfonyl)acetonitrile (CAS 1349716-02-4): Sourcing Baseline and Core Identity for the Sulfonylacetonitrile Building Block Family


2-(Cyclopropanesulfonyl)acetonitrile (CAS 1349716-02-4, molecular formula C₅H₇NO₂S, MW 145.18) is a bifunctional small-molecule building block bearing a cyclopropanesulfonyl group geminal to a nitrile moiety [1]. It is classified by suppliers as a versatile scaffold for medicinal chemistry and agrochemical synthesis, appearing as a liquid at ambient temperature [2]. The compound belongs to the broader sulfonylacetonitrile family, whose members serve as activated methylene reagents in Knoevenagel condensations, cyclopropanations, and heterocycle construction [3]. The cyclopropane ring confers distinctive conformational rigidity and electronic properties not available in acyclic alkyl- or aryl-sulfonylacetonitrile analogs, motivating procurement decisions where spatial constraint or tuned lipophilicity is required.

Why Generic Sulfonylacetonitrile Substitution Fails: 2-(Cyclopropanesulfonyl)acetonitrile Differentiation Drivers


Simple substitution of 2-(cyclopropanesulfonyl)acetonitrile with methyl-, ethyl-, or phenylsulfonylacetonitrile is not scientifically equivalent because the cyclopropane ring introduces quantifiable differences in physical state, lipophilicity, conformational pre-organization, and downstream synthetic versatility [1]. Methylsulfonylacetonitrile (CAS 2274-42-2) and phenylsulfonylacetonitrile (CAS 7605-28-9) are crystalline solids at room temperature, while the target compound is a liquid, directly impacting handling, dissolution kinetics, and formulation workflows [2]. The cyclopropanesulfonyl group participates in cyclopropyl–sulfonyl conjugation that restricts rotational freedom in ways acyclic alkyl sulfones cannot replicate, affecting both reactivity and target binding geometry [3]. Furthermore, the cyclopropyl variant has demonstrated differentiated biological selectivity profiles in the TACE inhibitor context versus cyclopentyl and other ring-size analogs, establishing that the three-membered ring is not merely a steric substitute but an electronic and conformational determinant . The quantitative evidence below substantiates each differentiation claim.

Quantitative Differentiation Evidence: 2-(Cyclopropanesulfonyl)acetonitrile vs. Closest Sulfonylacetonitrile Analogs


Physical State: Liquid vs. Solid — Handling and Formulation Advantage of 2-(Cyclopropanesulfonyl)acetonitrile Over Methyl- and Phenyl-Sulfonylacetonitrile

2-(Cyclopropanesulfonyl)acetonitrile is reported as a liquid at ambient temperature, in contrast to its closest structural analogs methylsulfonylacetonitrile (CAS 2274-42-2, mp 81–84 °C, white crystalline solid) and phenylsulfonylacetonitrile (CAS 7605-28-9, mp 110–114 °C, crystalline solid) [1][2]. The liquid physical state eliminates the need for pre-dissolution or melting steps prior to liquid-phase reactions, reduces solvent volume requirements for stock solution preparation, and simplifies automated liquid-handling workflows in high-throughput synthesis or screening platforms.

Physical state Liquid handling Formulation compatibility Sulfonylacetonitrile

Lipophilicity Tuning: Lower XLogP3 of 2-(Cyclopropanesulfonyl)acetonitrile vs. Methylsulfonylacetonitrile for Enhanced Aqueous Compatibility

The computed XLogP3 for 2-(cyclopropanesulfonyl)acetonitrile is −0.1, whereas methylsulfonylacetonitrile (CAS 2274-42-2) exhibits a higher LogP of approximately 0.64 [1]. This difference of approximately 0.74 log units translates to a predicted ~5.5-fold difference in octanol–water partition coefficient, indicating that the cyclopropanesulfonyl derivative is substantially more hydrophilic than its methyl analog. The lower lipophilicity may favor aqueous reaction conditions (e.g., bioconjugation, enzymatic assays) and reduce nonspecific protein binding in biochemical screening.

Lipophilicity XLogP3 Aqueous solubility Medicinal chemistry Sulfonylacetonitrile

Conformational Restriction: Cyclopropyl–Sulfonyl Conjugation in 2-(Cyclopropanesulfonyl)acetonitrile vs. Acyclic Alkylsulfonyl Analogs

Single-crystal X-ray structures of five cyclopropylsulfonyl compounds, including analogs of the target scaffold, reveal a conserved conformation about the (cyclopropyl carbon)–sulfur bond consistent with cyclopropyl–sulfonyl conjugation, a stereoelectronic effect absent in acyclic alkylsulfonyl derivatives [1]. This conjugation restricts the rotational freedom of the sulfonyl group, pre-organizing the geometry for specific binding interactions or reaction trajectories. Acyclic analogs such as methylsulfonyl- or ethylsulfonylacetonitrile lack this constrained geometry, exhibiting free rotation about the C–S bond and consequently greater conformational entropy.

Conformational analysis Cyclopropyl conjugation X-ray crystallography Sulfonyl geometry

TACE Selectivity Over MMP-2 and MMP-13: Cyclopropanesulfonyl vs. Cyclopentanesulfonyl in Inhibitor Design

In a comparative study of TACE (TNF-α converting enzyme) inhibitors, the cyclopropanesulfonyl chloride-derived building block demonstrated superior selectivity for TACE over the off-target metalloproteinases MMP-2 and MMP-13, relative to the corresponding cyclopentanesulfonyl variant . While this data derives from the sulfonyl chloride precursor rather than the acetonitrile derivative directly, the selectivity arises from the cyclopropane ring geometry and electronic character, which are preserved in the acetonitrile form. This provides a class-level rationale for selecting the cyclopropanesulfonyl scaffold over larger cycloalkylsulfonyl alternatives when isoform selectivity within the metalloproteinase family is a design criterion.

TACE inhibitor Selectivity MMP-2 MMP-13 Cyclopropanesulfonyl

Electrosynthetic Access to Isothiazole Heterocycles: 2-(Cyclopropanesulfonyl)acetonitrile as a Substrate Class en Route to Sulfur Heterocycles

Sulfonyl-substituted acetonitriles bearing a geminal cyano and sulfonyl group have been demonstrated as substrates for the electrosynthesis of dimeric isothiazoles using a reactive sulfur–graphite electrode, yielding 5-arylisothiazoles bridged with two or three sulfur atoms in moderate yields [1]. The Kunugi methodology is established for phenylsulfonylacetonitrile substrates; the cyclopropanesulfonyl variant is cited as a member of this substrate class amenable to the same electrosynthetic transformation [2]. Isothiazoles are privileged scaffolds in agrochemical and pharmaceutical discovery. The cyclopropanesulfonyl group, if retained in the product, would impart distinct steric and electronic properties compared to phenylsulfonyl-derived isothiazoles.

Electrosynthesis Isothiazole Sulfur heterocycle S–C electrode

Safety and Handling Classification: GHS Profile Benchmarking of 2-(Cyclopropanesulfonyl)acetonitrile Against Common Sulfonylacetonitrile Building Blocks

The GHS hazard profile for 2-(cyclopropanesulfonyl)acetonitrile, aggregated from ECHA C&L notifications, includes H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) — all classified as Acute Tox. 4 / Skin Irrit. 2 / Eye Irrit. 2A / STOT SE 3 [1]. Methylsulfonylacetonitrile carries a comparable GHS profile (H302, Acute Tox. 4) . No unique hazard requiring extraordinary containment beyond standard sulfonylacetonitrile precautions is identified, meaning the compound can be integrated into existing laboratory workflows without additional safety infrastructure investment.

GHS classification Safety Acute toxicity Hazard assessment Procurement

High-Value Application Scenarios for 2-(Cyclopropanesulfonyl)acetonitrile (CAS 1349716-02-4) Driven by Differentiation Evidence


Automated High-Throughput Parallel Synthesis Libraries Requiring Direct Liquid-Dispense Building Blocks

In automated synthesis platforms where every solid reagent requires pre-weighing, dissolution, and liquid-transfer calibration, 2-(cyclopropanesulfonyl)acetonitrile — a room-temperature liquid — eliminates these pre-processing steps entirely. Unlike methylsulfonylacetonitrile (mp 81–84 °C) or phenylsulfonylacetonitrile (mp 110–114 °C), the cyclopropane derivative can be directly aspirated and dispensed by robotic liquid handlers, reducing per-well cycle time and minimizing gravimetric error. This liquid-state advantage is documented in the product's appearance specification [1] and contrasted with the melting points of the solid analogs [2].

Medicinal Chemistry Lead Optimization Targeting TACE or Metalloproteinases with Isoform Selectivity Requirements

When optimizing a TACE inhibitor series where MMP-2 and MMP-13 counter-screening is mandatory, the cyclopropanesulfonyl group provides a documented selectivity advantage over the cyclopentanesulfonyl variant [1]. Incorporating 2-(cyclopropanesulfonyl)acetonitrile as a late-stage diversification building block allows medicinal chemists to install the selectivity-conferring cyclopropanesulfonyl moiety without resorting to the more reactive (and corrosive) cyclopropanesulfonyl chloride, potentially simplifying the synthetic route and improving functional group tolerance. The lower XLogP3 (−0.1) relative to methylsulfonylacetonitrile (LogP 0.64) also supports aqueous-phase biochemical assay compatibility .

Electrosynthetic Preparation of Cyclopropane-Substituted Isothiazole Libraries for Agrochemical Screening

The electrosynthesis methodology established by Kunugi et al. (1999) for converting sulfonylacetonitriles into dimeric isothiazoles using a reactive sulfur–graphite electrode opens a direct path to cyclopropane-bearing isothiazoles that are inaccessible from methyl- or phenyl-sulfonylacetonitrile precursors [1]. For agrochemical discovery groups seeking sulfur heterocycles with enhanced metabolic stability conferred by the cyclopropane ring, 2-(cyclopropanesulfonyl)acetonitrile serves as the requisite starting material. The electrochemical approach avoids stoichiometric oxidants or reductants, aligning with green chemistry principles increasingly mandated in industrial process development.

Structure-Based Drug Design Requiring Conformationally Constrained Sulfonyl Pharmacophores

X-ray crystallographic evidence demonstrates that cyclopropylsulfonyl compounds adopt a conserved, conjugation-restricted geometry about the C–S bond, unlike freely rotating acyclic alkylsulfonyl groups [1]. For computational chemists performing docking studies or pharmacophore modeling where the sulfonyl orientation is critical for target engagement, the cyclopropanesulfonyl scaffold offers a predictable, low-entropy binding conformation. This rigidity can be exploited to improve binding affinity through reduced entropic penalty, making 2-(cyclopropanesulfonyl)acetonitrile the rational building-block choice when the sulfonyl vector must be precisely controlled.

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